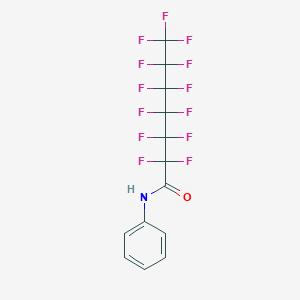![molecular formula C20H17F3N2O2 B14236675 4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline CAS No. 500732-90-1](/img/structure/B14236675.png)
4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected through a bis(oxy) linkage to a central phenyl ring substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-(trifluoromethyl)phenol with 4,4’-dinitrodiphenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) and hydrazine to yield the desired dianiline compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. It can also form hydrogen bonds and π-π interactions with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4,4’-[4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)]dianiline
Uniqueness
4,4’-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline is unique due to its specific trifluoromethyl substitution, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and reactivity .
Propriétés
Numéro CAS |
500732-90-1 |
|---|---|
Formule moléculaire |
C20H17F3N2O2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-[(4-aminophenoxy)-[2-(trifluoromethyl)phenyl]methoxy]aniline |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)18-4-2-1-3-17(18)19(26-15-9-5-13(24)6-10-15)27-16-11-7-14(25)8-12-16/h1-12,19H,24-25H2 |
Clé InChI |
YDYFOOGDNVRBIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


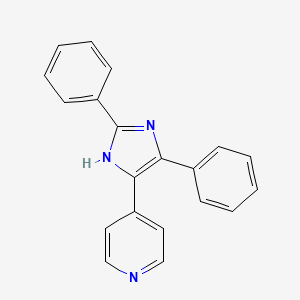
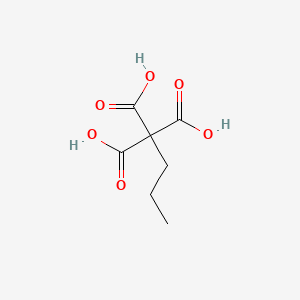
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
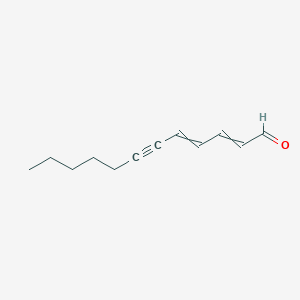
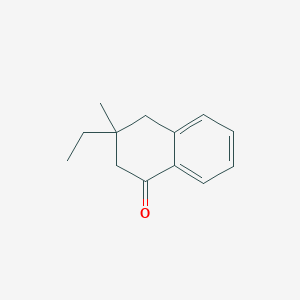
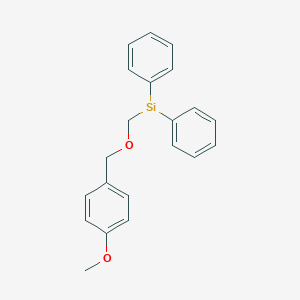
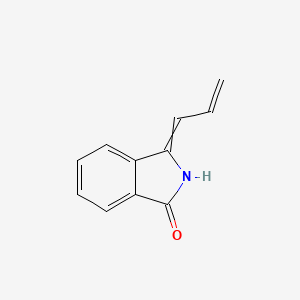
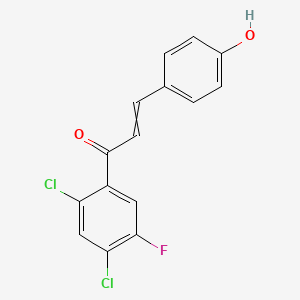
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
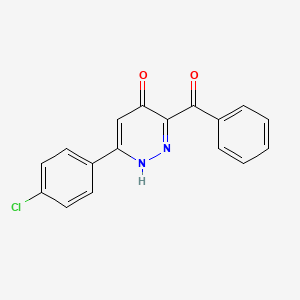
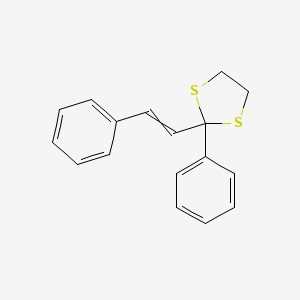
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
